molecular formula C7H9Br2N B577808 3-(Bromomethyl)-5-methylpyridine hydrobromide CAS No. 1235342-53-6

3-(Bromomethyl)-5-methylpyridine hydrobromide

Cat. No. B577808
M. Wt: 266.964
InChI Key: CKEAZZPEMCPDPI-UHFFFAOYSA-N
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Description

“3-(Bromomethyl)-5-methylpyridine hydrobromide” is a halogenated heterocyclic building block . It is used as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

A new preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide has been reported, which used 5-methylnicotinic acid as the starting material, with a 65.9% overall yield. This method has the merits of being simple, efficient, and environmentally friendly .


Molecular Structure Analysis

The molecular formula of “3-(Bromomethyl)-5-methylpyridine hydrobromide” is C6H6BrN·HBr, and its molecular weight is 252.93 g/mol . The InChI Key is FNHPUOJKUXFUKN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-(Bromomethyl)-5-methylpyridine hydrobromide” appears as a white to almost white powder or crystal . Its melting point ranges from 148°C to 154°C .

Scientific Research Applications

  • Chemical Identifiers : The CAS number for this compound is 4916-55-6. Its molecular formula is C6H7Br2N .
  • Appearance : This compound typically comes in the form of a powder or crystals and/or chunks. The color can range from white to yellow to brown .
  • Melting Point : The melting point of this compound is between 148°C to 154°C .
  • Chemical Identifiers : The CAS number for this compound is 4916-55-6. Its molecular formula is C6H7Br2N .
  • Appearance : This compound typically comes in the form of a powder or crystals and/or chunks. The color can range from white to yellow to brown .
  • Melting Point : The melting point of this compound is between 148°C to 154°C .
  • Chemical Identifiers : The CAS number for this compound is 4916-55-6. Its molecular formula is C6H7Br2N .
  • Appearance : This compound typically comes in the form of a powder or crystals and/or chunks. The color can range from white to yellow to brown .
  • Melting Point : The melting point of this compound is between 148°C to 154°C .

Safety And Hazards

“3-(Bromomethyl)-5-methylpyridine hydrobromide” is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It causes severe skin burns and eye damage. Precautions should be taken to avoid breathing dusts or mists, and protective clothing, gloves, and eye/face protection should be worn . In case of contact, contaminated clothing should be removed immediately, and the skin or eyes should be rinsed with water .

properties

IUPAC Name

3-(bromomethyl)-5-methylpyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEAZZPEMCPDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679740
Record name 3-(Bromomethyl)-5-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-5-methylpyridine hydrobromide

CAS RN

1235342-53-6
Record name 3-(Bromomethyl)-5-methylpyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)-5-methylpyridine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
12
Citations
J Guo, Y Lu, J Wang - Heterocyclic Communications, 2015 - degruyter.com
5-Methyl-3-(bromomethyl)pyridine is the key intermediate in the synthesis of rupatadine. In this article, a new preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide is reported, …
Number of citations: 1 www.degruyter.com
HM Refat, KS Mohamed - Heterocyclic Communications, 2015 - degruyter.com
New 3-aryl-pyrido[2,1-b][1,3]benzothiazole derivatives 2a–e were synthesized in excellent yields via the reaction of benzothiazoleacetonitrile (1) with different aromatic aldehydes. The …
Number of citations: 7 www.degruyter.com
SA Abdelmohsen, YA El-Ossaily - Heterocyclic Communications, 2015 - degruyter.com
A green and simple method for the synthesis of the title compounds 4 by the reaction of 5-chloroacetyl-8-hydroxyquinoline (1), pentane-2,4-dione (2), and amines 3 in the presence of a …
Number of citations: 7 www.degruyter.com
GV Raghava Sharma, B Devi, KS Reddy… - Heterocyclic …, 2015 - degruyter.com
Montmorillonite K10 is a suitable catalyst in a multicomponent reaction involving an aldehyde, an amine, and thioglycolic acid in N,N-dimethylformamide as solvent at moderate (50C) to …
Number of citations: 18 www.degruyter.com
V Baron, KT Mead - Heterocyclic communications, 2015 - degruyter.com
A route to 3-benzylidene-dihydrofurochromen-2-ones from 2H-chromenes is described. Lactonization of 2H-chromenes was achieved using a two-step cyclopropanation-rearrangement …
Number of citations: 1 www.degruyter.com
SY Danylchenko, OG Drushlyak… - Heterocyclic …, 2015 - degruyter.com
Reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone results in the formation of 1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones instead of 2-(3,5-dimethyl-1H-pyrazol-1-…
Number of citations: 1 www.degruyter.com
X Yang, X Qin, Q Wang, Y Huang - Heterocyclic Communications, 2015 - degruyter.com
A series of piperazine- and cyclen-conjugated dehydroabietylamine derivatives were synthesized and characterized by 1 H NMR, 13 C NMR, and HRMS. The in vitro antitumor activities …
Number of citations: 9 www.degruyter.com
J Husson, L Guyard - Heterocyclic Communications, 2015 - degruyter.com
Synthesis of new 4′-(N-alkylpyrrol-2-yl)-2,2′: 6′,2″-terpyridines via N-alkylation of a pyrrole moiety Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 10 www.degruyter.com
Z Arghiani, SM Seyedi, M Bakavoli… - Heterocyclic …, 2015 - degruyter.com
New 10H-benzo[b]pyridazino[3,4-e][1,4]thiazines were prepared and evaluated for inhibitory activity against soybean 15-lipoxygenase enzyme. These compounds were synthesized by …
Number of citations: 4 www.degruyter.com
O Cherif, F Masmoudi, F Allouche… - Heterocyclic …, 2015 - degruyter.com
An efficient synthesis of new pyrrolopyrimidinones 3a-d and isoxazolopyrimidinones 4a-c from the respective aminocyanopyrroles 1a-d and aminocyanoisoxazoles 2a-c is presented. …
Number of citations: 9 www.degruyter.com

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